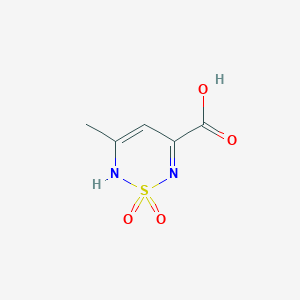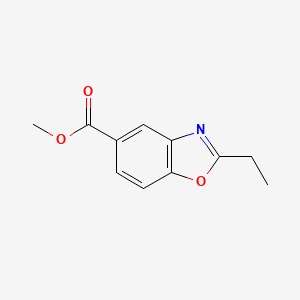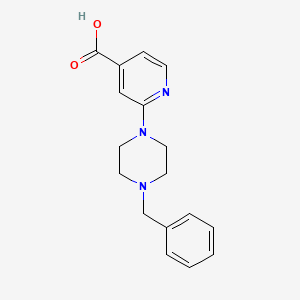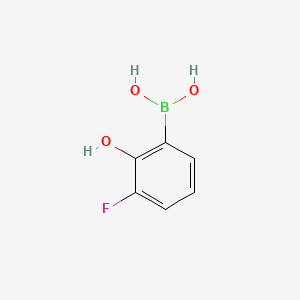
1-Bromo-8-chloronaphthalene
Overview
Description
1-Bromo-8-chloronaphthalene is a halogenated organic compound with the molecular formula C10H6BrCl and a molecular weight of 241.51 . It is a white solid with a melting point of 87-88 °C and a boiling point of 150-160 °C . It is primarily used as an intermediate in the preparation of a series of quinazoline compounds, biological inhibitors, and drug compositions of KRas G12C and KRas G12D that regulate biological processes .
Synthesis Analysis
The synthesis of 1-Bromo-8-chloronaphthalene involves a reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN. A solution of NaNO2 and CuBr in H2O is added at -5 °C, and the reaction mixture is stirred at 25 °C for 12 hours . The reaction mixture is then added to a saturated Na2SO3 solution, stirred, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by column chromatography to give 1-bromo-8-chloronaphthalene .Molecular Structure Analysis
The molecular structure of 1-Bromo-8-chloronaphthalene consists of a naphthalene ring substituted with a bromine atom at the 1-position and a chlorine atom at the 8-position .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 1-Bromo-8-chloronaphthalene is the bromination of 8-chloronaphthalen-1-amine . This reaction is facilitated by the presence of TsOH•H2O, NaNO2, and CuBr .Physical And Chemical Properties Analysis
1-Bromo-8-chloronaphthalene is a white solid with a density of 1.6±0.1 g/cm3 . It has a melting point of 87-88 °C and a boiling point of 318.2±15.0 °C at 760 mmHg . It has a molar refractivity of 56.7±0.3 cm3 and a polarizability of 22.5±0.5 10-24 cm3 .Scientific Research Applications
1-Bromo-8-chloronaphthalene: Scientific Research Applications:
Intermediate for Quinazoline Compounds
1-Bromo-8-chloronaphthalene is used as an intermediate in synthesizing a series of quinazoline compounds. These compounds have various biological applications, including serving as inhibitors and drug compositions for KRas G12C and KRas G12D, which are known to regulate biological processes .
Preparation of Peri-substituted Naphthalenes
This chemical serves as a reagent in preparing peri-substituted naphthalenes, which are important in the development of new organic materials with potential applications in electronics and photonics .
Molecular Simulations
Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize 1-Bromo-8-chloronaphthalene in molecular simulations to produce visualizations that can help in understanding molecular interactions and dynamics .
Biological Inhibitors
It is involved in the preparation of biological inhibitors that can be crucial in studying and controlling enzymatic reactions and pathways within cells .
Drug Development
As an intermediate in drug development, 1-Bromo-8-chloronaphthalene contributes to the synthesis of molecules that may lead to new medications for treating various diseases .
Chemical Synthesis
The compound is often prepared via the Sandmeyer reaction, which is a method used to synthesize aryl halides from aryl diazonium salts. This process is fundamental in organic chemistry for creating complex molecules .
Safety and Hazards
Future Directions
While specific future directions for 1-Bromo-8-chloronaphthalene are not mentioned in the available resources, it is noted that this compound has gained interest in various fields of research and industry due to its unique physical and chemical properties. Its role as an intermediate in the preparation of a series of quinazoline compounds and biological inhibitors suggests potential applications in pharmaceutical research and development .
Mechanism of Action
Target of Action
1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D . These targets play a significant role in regulating biological processes .
Mode of Action
It is known that the compound interacts with its targets (kras g12c and kras g12d) to regulate biological processes
Biochemical Pathways
Given its role as an intermediate in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may influence pathways related to these processes.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could affect its metabolism and potentially its bioavailability.
Result of Action
Given its use in the synthesis of biological inhibitors and drug compositions that regulate biological processes , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at room temperature , suggesting that moisture and temperature could potentially affect its stability.
properties
IUPAC Name |
1-bromo-8-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-8-chloronaphthalene | |
CAS RN |
20816-79-9 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)



